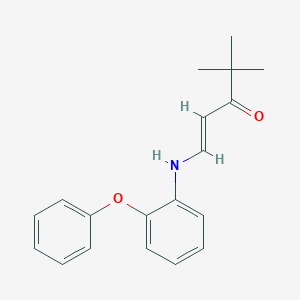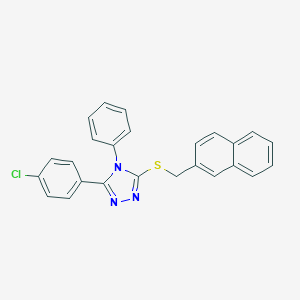![molecular formula C14H20N2O3S2 B425262 N-[3-(methylsulfanyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B425262.png)
N-[3-(methylsulfanyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylsulfanyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and both methylsulfonyl and methylthio substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide typically involves multiple steps. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another method involves the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using hydrochloric acid, followed by conversion to 4-(methylthio)phenylacetonitrile with an alkali metal cyanide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group results in the formation of a sulfone, while reduction of the carboxamide group yields an amine.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate for preparing COX-2 inhibitors with analgesic and anti-inflammatory action.
4-(methylthio)benzyl chloride: A precursor in the synthesis of various organic compounds.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H20N2O3S2 |
|---|---|
Molecular Weight |
328.5g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O3S2/c1-20-13-5-3-4-12(10-13)15-14(17)11-6-8-16(9-7-11)21(2,18)19/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |
InChI Key |
VJSSJLFWEIPSIY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B425180.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425181.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B425183.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B425185.png)
![6-amino-8-{2-[(2-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B425186.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425188.png)
![4-[3-[(3-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl methyl ether](/img/structure/B425191.png)
![4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether](/img/structure/B425193.png)
![2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B425194.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B425197.png)


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425202.png)
